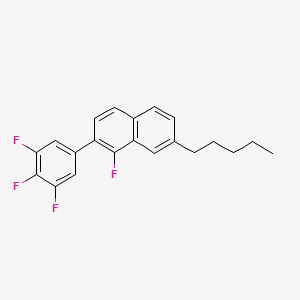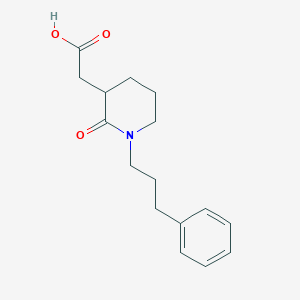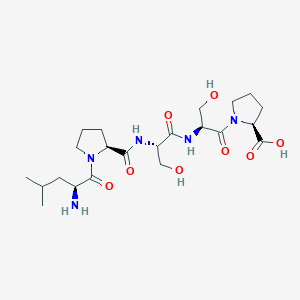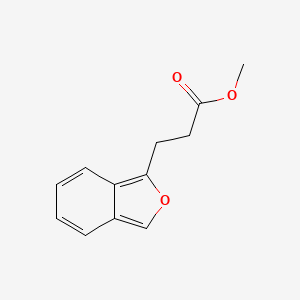silane CAS No. 823805-80-7](/img/structure/B14213431.png)
[(6-Azidohexa-1,3-dien-2-yl)oxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Azidohexa-1,3-dien-2-yl)oxysilane is a chemical compound known for its unique structure and reactivity. It features an azido group, a hexa-1,3-dien-2-yl moiety, and a trimethylsilane group. This combination of functional groups makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of (6-Azidohexa-1,3-dien-2-yl)oxysilane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hexa-1,3-dien-2-yl moiety: This can be achieved through a series of reactions involving the appropriate starting materials and catalysts.
Introduction of the azido group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide or other azide sources.
Attachment of the trimethylsilane group: This step often involves the use of trimethylsilyl chloride in the presence of a base to form the final compound.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
Analyse Chemischer Reaktionen
(6-Azidohexa-1,3-dien-2-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: Reduction of the azido group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Cycloaddition: The diene moiety can undergo cycloaddition reactions, such as Diels-Alder reactions, to form cyclic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(6-Azidohexa-1,3-dien-2-yl)oxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in bioconjugation reactions, where it is attached to biomolecules for labeling or modification purposes.
Medicine: Research into potential pharmaceutical applications includes its use in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (6-Azidohexa-1,3-dien-2-yl)oxysilane involves its reactivity with various molecular targets. The azido group is particularly reactive and can participate in click chemistry reactions, forming stable triazole linkages. The diene moiety allows for cycloaddition reactions, while the trimethylsilane group provides stability and can be used as a protective group in synthesis.
Vergleich Mit ähnlichen Verbindungen
(6-Azidohexa-1,3-dien-2-yl)oxysilane can be compared to other azido and silane compounds:
Azido compounds: Similar compounds include azidomethyltrimethylsilane and azidoethyltrimethylsilane. These compounds share the reactive azido group but differ in their alkyl chains and overall reactivity.
Silane compounds: Compounds like trimethylsilyl chloride and trimethylsilyl azide are similar in that they contain the trimethylsilane group. their reactivity and applications differ due to the absence of the diene moiety.
The uniqueness of (6-Azidohexa-1,3-dien-2-yl)oxysilane lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
823805-80-7 |
|---|---|
Molekularformel |
C9H17N3OSi |
Molekulargewicht |
211.34 g/mol |
IUPAC-Name |
6-azidohexa-1,3-dien-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C9H17N3OSi/c1-9(13-14(2,3)4)7-5-6-8-11-12-10/h5,7H,1,6,8H2,2-4H3 |
InChI-Schlüssel |
MPHYJEDWRIEHRI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(=C)C=CCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14213357.png)

![7-Ethoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B14213371.png)

![1-{2-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]phenyl}ethan-1-one](/img/structure/B14213386.png)




![3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]-](/img/structure/B14213414.png)
![Glycylglycyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14213434.png)
![1,1'-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole)](/img/structure/B14213440.png)
![1,3-Bis(3,4'-dihexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14213459.png)

